molecular formula C14H13ClFNO4S B4727767 N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B4727767
M. Wt: 345.8 g/mol
InChI Key: YSEHSTKDZZUHPM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and methoxy and chloro substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens and methoxy groups on the aromatic rings makes this compound susceptible to nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Boron Reagents: For Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfonamide group.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.

    Materials Science: The compound’s aromatic rings and functional groups make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers can use this compound to study its interactions with biological targets, potentially leading to the discovery of new biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on the molecular pathways involved can provide insights into its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfonamide groups can enhance its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4S/c1-20-12-6-4-10(8-11(12)15)17-22(18,19)14-7-9(16)3-5-13(14)21-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHSTKDZZUHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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